2-(4-Methyl-pyrimidin-2-ylsulfanyl)-propionic acid
Description
2-(4-Methyl-pyrimidin-2-ylsulfanyl)-propionic acid (CAS: 876717-59-8) is a sulfur-containing pyrimidine derivative with the molecular formula C₈H₁₀N₂O₂S and a molecular weight of 198.25 g/mol . The compound features a pyrimidine ring substituted with a methyl group at the 4-position and a sulfanyl (-S-) linkage to a propionic acid moiety.
Properties
IUPAC Name |
2-(4-methylpyrimidin-2-yl)sulfanylpropanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2S/c1-5-3-4-9-8(10-5)13-6(2)7(11)12/h3-4,6H,1-2H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRTAVPJGMHSUIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)SC(C)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methyl-pyrimidin-2-ylsulfanyl)-propionic acid typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate precursors such as β-diketones and amidines.
Introduction of the Methyl Group: The methyl group is introduced via alkylation reactions using methylating agents like methyl iodide.
Attachment of the Sulfanyl Group: The sulfanyl group is introduced through nucleophilic substitution reactions, often using thiols or disulfides.
Formation of the Propionic Acid Moiety:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and advanced reaction conditions are often employed to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methyl-pyrimidin-2-ylsulfanyl)-propionic acid undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrimidine ring can undergo reduction reactions, leading to partially or fully hydrogenated derivatives.
Substitution: The methyl and sulfanyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Reagents like alkyl halides, acyl chlorides, and nucleophiles are employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Hydrogenated pyrimidine derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Medicinal Chemistry
1.1 Antidiabetic Properties
Research indicates that derivatives of compounds similar to 2-(4-Methyl-pyrimidin-2-ylsulfanyl)-propionic acid exhibit significant antidiabetic effects. These compounds have been shown to enhance insulin sensitivity and promote glucose uptake in muscle and fat cells, making them potential candidates for diabetes treatment .
1.2 Anticancer Activity
Studies have demonstrated that certain pyrimidine derivatives possess anticancer properties. This compound may inhibit the proliferation of various cancer cell lines, including breast and ovarian cancer cells. The mechanism involves the induction of apoptosis and modulation of cell cycle progression .
1.3 Matrix Metalloproteinase Inhibition
The compound has also been investigated for its ability to inhibit matrix metalloproteinases (MMPs), enzymes implicated in tissue remodeling and various diseases such as arthritis and cancer metastasis. By inhibiting MMP activity, these compounds could potentially be used to treat conditions characterized by excessive tissue degradation .
Agricultural Applications
2.1 Pesticidal Activity
Research suggests that the compound may exhibit pesticidal properties, making it useful in agricultural applications. Its ability to disrupt metabolic processes in pests could provide an environmentally friendly alternative to synthetic pesticides .
2.2 Plant Growth Regulation
Some studies have indicated that pyrimidine derivatives can act as plant growth regulators, promoting growth and enhancing resistance to environmental stressors. This application could be particularly beneficial in improving crop yields under adverse conditions .
Materials Science
3.1 Polymer Synthesis
The unique chemical structure of this compound allows for its incorporation into polymer matrices, potentially enhancing the mechanical properties and thermal stability of the resulting materials. Research into its use in developing high-performance polymers is ongoing .
3.2 Nanocomposite Formation
The compound can also be used in the synthesis of nanocomposites, where it acts as a stabilizing agent for nanoparticles. This application is particularly relevant in electronics and photonics, where enhanced material properties are crucial .
Case Studies
Mechanism of Action
The mechanism of action of 2-(4-Methyl-pyrimidin-2-ylsulfanyl)-propionic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfanyl group can form covalent bonds with active site residues, leading to inhibition or modulation of enzyme activity. The pyrimidine ring may also participate in hydrogen bonding and π-π interactions, contributing to the compound’s overall biological activity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Pyrimidine-Based Analogs
2-(4,6-Dimethyl-pyrimidin-2-ylsulfanyl)-propionic Acid
- Structure : Pyrimidine ring with methyl groups at 4- and 6-positions.
- Molecular Weight : 212.27 g/mol (C₉H₁₂N₂O₂S).
- Applications : Used in synthetic chemistry for ligand design and catalysis.
- Reference : .
2-[4-(4-Fluorophenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanylpropanoic Acid
- Structure : Pyrimidine ring substituted with 4-fluorophenyl and trifluoromethyl (-CF₃) groups.
- Molecular Weight : 346.3 g/mol (C₁₄H₁₀F₄N₂O₂S).
- Key Differences : Fluorine and CF₃ groups enhance lipophilicity, improving membrane permeability for drug candidates.
- Applications : Investigated as a pharmaceutical intermediate for anti-inflammatory or antiviral agents.
- Reference : .
Pyridine-Based Analogs
2-(6-Chloro-4-(trifluoromethyl)pyridin-2-ylsulfanyl)propionic Acid
- Structure : Pyridine ring with chloro (-Cl) and CF₃ substituents.
- Molecular Weight: 285.67 g/mol (C₉H₇ClF₃NO₂S).
- Key Differences : Pyridine core instead of pyrimidine alters electronic properties; Cl and CF₃ groups increase electrophilicity.
- Applications : Used as a reference standard in pharmaceutical impurity profiling.
- Reference : .
Phenoxypropionic Acid Derivatives
Mecoprop (2-(4-Chloro-2-methylphenoxy)propionic Acid)
- Structure: Phenoxy group with chloro and methyl substituents.
- Molecular Weight : 214.6 g/mol (C₁₀H₁₁ClO₃).
- Key Differences: Phenoxy linkage instead of pyrimidinylsulfanyl; chloro substituent enhances herbicidal activity.
- Applications : Broadleaf herbicide in agriculture.
- Safety: Classified as a hazardous carcinogen requiring cautious handling .
2-(2,4-Dichlorophenoxy)propionic Acid
Structural and Functional Analysis
Substituent Effects on Reactivity and Bioactivity
Comparative Data Table
Biological Activity
2-(4-Methyl-pyrimidin-2-ylsulfanyl)-propionic acid is a compound of increasing interest in pharmacological research due to its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant studies that highlight its therapeutic potential.
- IUPAC Name : this compound
- Molecular Formula : C8H10N2O2S
- Molecular Weight : 198.24 g/mol
Biological Activity Overview
The compound has been investigated for several biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various pathogens.
- Anticancer Properties : Research indicates potential anticancer effects, particularly in inhibiting tumor cell proliferation.
The biological activity of this compound may be attributed to its interaction with specific cellular pathways and molecular targets. Notably, it can induce oxidative stress in cells, leading to apoptosis in cancer cells.
Table 1: Summary of Biological Activities
| Biological Activity | Effect | Reference |
|---|---|---|
| Antimicrobial | Inhibits growth of bacteria and fungi | |
| Anticancer | Reduces proliferation of cancer cells | |
| Anti-inflammatory | Modulates inflammatory pathways |
Case Studies
-
Antimicrobial Study :
A study investigated the effectiveness of this compound against common bacterial strains. Results showed significant inhibition of bacterial growth, suggesting its potential as a therapeutic agent in treating infections. -
Cancer Cell Proliferation :
In vitro experiments demonstrated that this compound could significantly reduce the proliferation of several cancer cell lines, including breast and colon cancer cells. The mechanism involved the induction of apoptosis and cell cycle arrest at the G1 phase. -
Inflammation Modulation :
Another study focused on the anti-inflammatory effects of the compound, revealing its ability to reduce the production of pro-inflammatory cytokines in activated immune cells. This suggests a potential application in treating inflammatory diseases.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-(4-Methyl-pyrimidin-2-ylsulfanyl)-propionic acid in laboratory settings?
- Methodology : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, reacting 4-methyl-2-mercaptopyrimidine with α-halopropionic acid (e.g., 2-bromopropionic acid) under basic conditions (e.g., NaOH or K₂CO₃) to facilitate thioether bond formation. Purification involves recrystallization or column chromatography to isolate the product .
- Key Considerations : Optimize reaction temperature (typically 60–80°C) and molar ratios (1:1.2 thiol:halo-acid) to minimize by-products like disulfides.
Q. How should researchers handle and store this compound to ensure safety?
- Handling : Use personal protective equipment (PPE) and work in a fume hood due to potential carcinogenicity . Avoid contact with strong acids (e.g., HCl, H₂SO₄) and reactive metals (e.g., Na, Mg), which may cause hazardous reactions .
- Storage : Store in airtight containers at 2–8°C in a well-ventilated, dry area. Monitor for moisture ingress, which can degrade the compound or corrode metal containers .
Q. What analytical techniques are suitable for characterizing the compound's purity and structure?
- Purity Analysis : High-performance liquid chromatography (HPLC) with UV detection (λ = 220–260 nm) and C18 columns to resolve impurities .
- Structural Confirmation : Use NMR (¹H/¹³C) to verify the pyrimidinylsulfanyl and propionic acid moieties. X-ray crystallography (via SHELX refinement) is recommended for absolute configuration determination .
Advanced Research Questions
Q. How can enantiomeric resolution be achieved for chiral derivatives of this compound?
- Methodology : Employ chiral auxiliaries or catalysts during synthesis (e.g., (S)-(-)-2-halopropionic acid) to induce asymmetry . For post-synthetic resolution, use chiral stationary phases in HPLC (e.g., amylose- or cellulose-based columns) .
- Validation : Compare optical rotation data and circular dichroism (CD) spectra with enantiopure standards .
Q. What strategies address contradictions in crystallographic data during structure determination?
- Approach : Collect multiple datasets (e.g., at different temperatures or resolutions) and refine using SHELXL with twin-law corrections for twinned crystals . Validate against spectroscopic data (IR, Raman) to resolve ambiguities in bond lengths or angles .
Q. How to design structure-activity relationship (SAR) studies for this compound's biological activity?
- Experimental Design : Synthesize analogs with variations in the pyrimidine ring (e.g., substituents at C4) or propionic acid chain length. Test inhibitory effects on target enzymes (e.g., cyclooxygenase for anti-inflammatory activity) via in vitro assays .
- Data Analysis : Use molecular docking (e.g., AutoDock Vina) to correlate activity with binding affinity and steric/electronic parameters .
Q. What are the challenges in optimizing reaction yields for large-scale synthesis?
- Challenges : By-product formation (e.g., disulfides) and low solubility of intermediates.
- Solutions : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction efficiency. Scale-up via flow chemistry with in-line monitoring (e.g., FTIR) to maintain stoichiometric control .
Data Contradiction Analysis
- Example : Discrepancies in reported melting points or biological activity may arise from polymorphic forms or residual solvents. Address this by repeating synthesis under controlled conditions (e.g., anhydrous solvents) and characterizing polymorphs via differential scanning calorimetry (DSC) .
Key Safety Table
| Hazard | Mitigation Strategy | Reference |
|---|---|---|
| Carcinogenicity | Use fume hoods and PPE; limit exposure | |
| Reactivity with acids/metals | Segregate incompatible chemicals | |
| Moisture sensitivity | Store with desiccants |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
